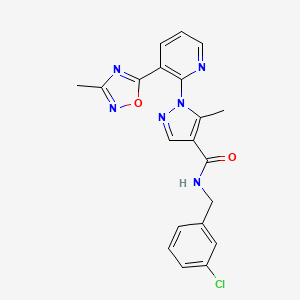![molecular formula C27H16Cl3NO5 B11194467 5-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11194467.png)
5-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The process often starts with the preparation of the core spirocyclic structure, followed by the introduction of the chlorinated phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical stability and reactivity make it useful in materials science and the development of advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dichlorophenyl)-2-furylmethanol: Shares structural similarities but differs in functional groups and reactivity.
5-chloro-2-(piperidin-4-yl)benzo[d]thiazole hydrochloride: Another chlorinated compound with distinct biological and chemical properties.
Uniqueness
5-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C27H16Cl3NO5 |
|---|---|
Molecular Weight |
540.8 g/mol |
IUPAC Name |
5-(5-chloro-2-methylphenyl)-1-(2,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H16Cl3NO5/c1-12-6-7-14(29)11-19(12)31-25(34)20-21(26(31)35)27(23(32)15-4-2-3-5-16(15)24(27)33)36-22(20)17-9-8-13(28)10-18(17)30/h2-11,20-22H,1H3 |
InChI Key |
WTVXAUUZHDFMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11194392.png)
![4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide](/img/structure/B11194397.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B11194401.png)
![4'-methyl-2'-(4-methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11194402.png)
![5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11194409.png)
![N-(4-ethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11194410.png)
![5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11194412.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11194428.png)
![6-[2-(prop-2-en-1-yloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11194436.png)
![N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B11194439.png)

![11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11194453.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11194474.png)
